molecular formula C14H20N2 B1322987 1-(Piperidin-4-ylmethyl)indoline CAS No. 883549-96-0

1-(Piperidin-4-ylmethyl)indoline

Cat. No.: B1322987
CAS No.: 883549-96-0
M. Wt: 216.32 g/mol
InChI Key: VABLPIUSNHGKPZ-UHFFFAOYSA-N
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Description

1-(Piperidin-4-ylmethyl)indoline is a compound with the molecular formula C14H20N2 It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Biochemical Analysis

Biochemical Properties

1-(Piperidin-4-ylmethyl)indoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the dehydrogenation of indoline to produce indole, a process that can further bioactivate the compound to toxic intermediates . Additionally, this compound has been noted for its potential neuroprotective effects, interacting with N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) and reducing the secretion of inflammatory cytokines .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In studies involving ischemic stroke, indoline derivatives have shown significant protective effects against oxidative stress-induced cell death . This compound influences cell signaling pathways by binding to NMDA receptors, which play a crucial role in neuronal survival and function . Furthermore, this compound has been found to modulate gene expression related to inflammation and cell survival, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors such as NMDA-GluN2B, inhibiting or activating these receptors to modulate cellular responses . The compound’s interaction with cytochrome P450 enzymes leads to its dehydrogenation, producing indole and potentially toxic intermediates . These molecular interactions result in changes in gene expression, particularly those genes involved in inflammatory responses and cell survival pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indoline derivatives can maintain their protective effects against oxidative stress over extended periods . The degradation products of this compound, such as indole, may have different biological activities, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown neuroprotective effects, reducing cerebral infarction rates and improving neurological outcomes in ischemic stroke models . At higher doses, there may be toxic or adverse effects due to the production of toxic intermediates during metabolism . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The dehydrogenation of indoline to indole is a key metabolic pathway, which can lead to the formation of bioactive or toxic intermediates . These metabolic processes can affect the overall metabolic flux and levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s localization and accumulation in certain tissues can impact its biological activity and therapeutic potential . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-ylmethyl)indoline typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in picolinamide-protected β-arylethylamine substrates . This method is efficient, requiring low catalyst loadings and mild operating conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of inexpensive reagents and scalable reaction conditions is crucial for cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-ylmethyl)indoline undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Conditions vary depending on the substituent being introduced, often involving halogenated reagents and appropriate bases or acids.

Major Products: The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(Piperidin-4-ylmethyl)indoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness: 1-(Piperidin-4-ylmethyl)indoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-(piperidin-4-ylmethyl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12/h1-4,12,15H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABLPIUSNHGKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883549-96-0
Record name 1-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-indole
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